molecular formula C21H16O6S2 B14705623 Methylenedinaphthalenesulfonic acid CAS No. 74381-45-6

Methylenedinaphthalenesulfonic acid

Cat. No.: B14705623
CAS No.: 74381-45-6
M. Wt: 428.5 g/mol
InChI Key: LOVAOFAFMFWSKC-UHFFFAOYSA-N
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Description

Methylenedinaphthalenesulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a methylene bridge connecting two naphthalene rings, each of which is substituted with a sulfonic acid group. This compound is known for its strong acidic properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically requires the use of sulfur trioxide or oleum as the sulfonating agent. The process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

Methylenedinaphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones and other oxidation products.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.

    Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.

Major Products

The major products formed from these reactions include naphthoquinones, sulfonates, and various substituted naphthalene derivatives. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Research has explored its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methylenedinaphthalenesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates. These intermediates can then undergo further transformations, leading to the desired products. The compound’s ability to stabilize transition states and lower activation energies makes it an effective catalyst in many processes.

Comparison with Similar Compounds

Methylenedinaphthalenesulfonic acid can be compared with other sulfonic acids and naphthalene derivatives:

This compound is unique due to its structure, which combines two naphthalene rings with sulfonic acid groups, providing distinct reactivity and applications.

Properties

CAS No.

74381-45-6

Molecular Formula

C21H16O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27)

InChI Key

LOVAOFAFMFWSKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O

Origin of Product

United States

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